8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups, a pentyl chain, and a tetrahydropurine core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, where a secondary amine (2,6-dimethylmorpholine) reacts with formaldehyde and a suitable ketone or aldehyde to form the desired product . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as ethanol or chloroform, for several hours. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring or the pentyl chain, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups in the purine core, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core. Common reagents for these reactions include alkyl halides or sulfonates, which replace hydrogen atoms with alkyl or aryl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Scientific Research Applications
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It is often studied for its interactions with various biological targets.
Medicine: Due to its potential therapeutic effects, it is investigated as a lead compound for drug development. Researchers explore its efficacy and safety in preclinical and clinical studies.
Industry: It is used in the development of new materials and chemicals, including polymers and catalysts. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7H-PURINE-2,6-DIONE: This compound lacks the pentyl chain, which may affect its biological activity and solubility.
8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-1,3-DIMETHYL-7H-PURINE-2,6-DIONE: The presence of additional methyl groups in the purine core may enhance its stability and reactivity.
2-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-4-HYDROXY-5-METHOXYPHENYL}ETHENYL]-1H-PYRAZOL-5-YL}ETHENYL]-6-METHOXYPHENOL: This compound has a more complex structure with additional functional groups, which may confer different biological activities.
The uniqueness of 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-3-METHYL-7-PENTYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N5O3 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H29N5O3/c1-5-6-7-8-23-14(11-22-9-12(2)26-13(3)10-22)19-16-15(23)17(24)20-18(25)21(16)4/h12-13H,5-11H2,1-4H3,(H,20,24,25) |
InChI Key |
WNHPOKBUEUFWJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CC(OC(C3)C)C |
Origin of Product |
United States |
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